molecular formula C₆₄H₁₁₆F₃N₂₇O₁₈S B1574882 AMARA peptide TFA

AMARA peptide TFA

カタログ番号: B1574882
分子量: 1640.84
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMARA peptide (TFA) is a substrate for salt-inducible kinase (SIK) and adenosine monophosphate activated protein kinase (AMPK).

科学的研究の応用

Atherosclerosis Prevention

AMARA peptide TFA, derived from amaranth proteins, shows potential in preventing atherosclerosis. In vitro studies using lipopolysaccharide-induced THP-1 human macrophage-like cells revealed that peptides from amaranth proteins, including HGSEPFGPR, RPRYPWRYT, and RDGPFPWPWYSH, significantly reduced markers promoting atherosclerosis. These peptides effectively reduced the expression of lectin-like oxidized low-density lipoprotein receptor 1 (LOX-1), intracellular adhesion molecule-1 (ICAM-1), and matrix metalloproteinase-9 (MMP-9), which are associated with atherosclerosis development (Montoya-Rodríguez & Mejia, 2015).

Cholesterol Biosynthesis Inhibition

Research indicates that major peptides from amaranth, including GGV, IVG or LVG, and VGVI or VGVL, can inhibit the activity of 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase). This enzyme plays a key role in cholesterol biosynthesis. The inhibition of HMG-CoA reductase by these peptides suggests a potential hypocholesterolemic effect, contributing to the management of cholesterol levels (Soares et al., 2015).

Potential Source of Bioactive Peptides

Amaranth grain, including this compound, is considered a potential source of bioactive peptides (BAPs). These peptides have been studied for their identification, production, bioactivity, and characterization. BAPs derived from amaranth have shown beneficial health effects both in vitro and in vivo, indicating their potential in various therapeutic applications (Tovar-Pérez, Lugo-Radillo, & Aguilera-Aguirre, 2018).

Management and Prevention of Type 2 Diabetes

This compound, as part of amaranth bioactive peptides, may play a role in the management and prevention of Type 2 Diabetes (T2D). These peptides have demonstrated anti-diabetic activity through mechanisms such as enzymatic inhibition of α-glucosidase, α-amylase, and DPP–IV. The high protein content and balanced amino-acid composition of amaranth, along with these anti-diabetic features, make it a suitable source for obtaining anti-diabetic bioactive peptides (Valenzuela Zamudio & Segura Campos, 2020).

Antihypertensive Activity

Peptides derived from amaranth protein hydrolysates, including this compound, have shown in vivo and in vitro antihypertensive activity. These hydrolysates exhibited angiotensin-I converting enzyme 1 (ACE) inhibitory activity and were effective in lowering blood pressure in animal models. The findings suggest a potential therapeutic application of amaranth peptides in managing hypertension (Fritz et al., 2011).

特性

分子式

C₆₄H₁₁₆F₃N₂₇O₁₈S

分子量

1640.84

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。